molecular formula C16H12F3N3O B2497677 N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide CAS No. 2034338-88-8

N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2497677
CAS No.: 2034338-88-8
M. Wt: 319.287
InChI Key: VCPSUCSAQPLPHF-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a pyrazolo[1,5-a]pyridine core, which is known for its diverse biological activities, and a trifluoromethylphenyl group, which enhances its chemical stability and biological efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Introduction of the trifluoromethylphenyl group: This step often involves the use of trifluoromethylation reagents under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide is unique due to its combination of a pyrazolo[1,5-a]pyridine core and a trifluoromethylphenyl group. This combination enhances its chemical stability, biological efficacy, and potential for diverse applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-yl-2-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O/c17-16(18,19)12-3-1-11(2-4-12)9-15(23)21-13-6-8-22-14(10-13)5-7-20-22/h1-8,10H,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPSUCSAQPLPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC3=CC=NN3C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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